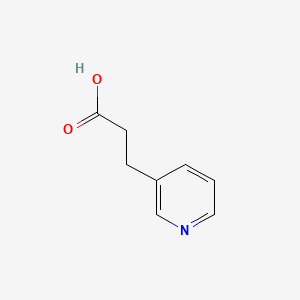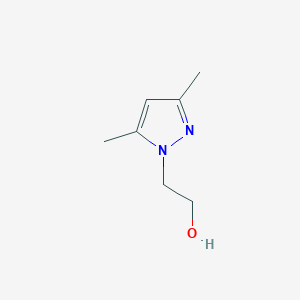
2-(2-Adamantylidene)ethanamine
Overview
Description
2-(2-Adamantylidene)ethanamine is an organic compound that features an adamantane core with an exocyclic double bond and an ethanamine group. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and resistance to chemical degradation. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Adamantylidene)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with adamantanone, a commercially available compound.
Formation of Adamantylidene Intermediate: Adamantanone is subjected to a Wittig reaction to form 2-(2-adamantylidene)butyronitrile.
Reduction and Amination: The nitrile group in 2-(2-adamantylidene)butyronitrile is reduced to an amine using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether) followed by treatment with a dilute acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Adamantylidene)ethanamine undergoes various chemical reactions, including:
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, where the amine is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium tetrahydridoaluminate, sodium borohydride.
Solvents: Ethoxyethane (diethyl ether), toluene.
Major Products
Oxidation: Adamantylidene ketones, carboxylic acids.
Reduction: Saturated adamantane derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
2-(2-Adamantylidene)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Adamantylidene)ethanamine involves its interaction with molecular targets through its adamantane core and ethanamine group. The adamantane core provides structural stability, while the ethanamine group can interact with biological receptors or enzymes. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: Another unsaturated adamantane derivative with similar reactivity but different structural properties.
2-(2-Adamantylidene)butyronitrile: A precursor in the synthesis of 2-(2-Adamantylidene)ethanamine with a nitrile group instead of an amine.
Uniqueness
This compound is unique due to its combination of an adamantane core with an exocyclic double bond and an ethanamine group. This structure provides a balance of stability and reactivity, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(2-adamantylidene)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,2-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAAIPQSHIKBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975213 | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59807-54-4, 59807-56-6 | |
| Record name | Ethanamine, 2-tricyclo(3.3.1.1(sup 3,7))decylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Tricyclo(3.3.1.1(3,7))dec-2-ylideneethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC282468 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


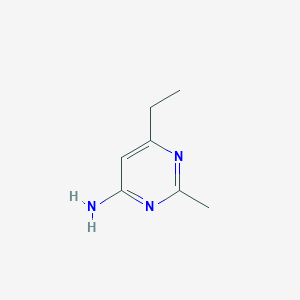




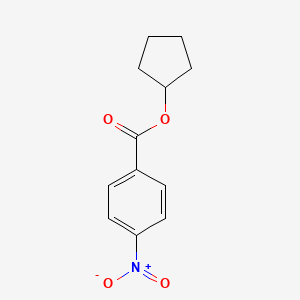


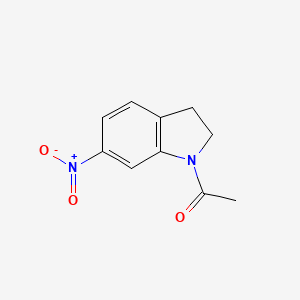

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)

